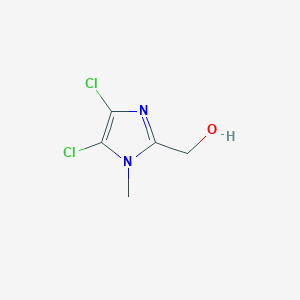

(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol

Description

Properties

IUPAC Name |

(4,5-dichloro-1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O/c1-9-3(2-10)8-4(6)5(9)7/h10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBPEJFPFQWBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716717 | |

| Record name | (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000684-06-9 | |

| Record name | (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol CAS number lookup

An In-Depth Technical Guide to (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol: Synthesis, Reactivity, and Applications

CAS Number: 1000684-06-9

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and agrochemical synthesis. Its structure, which combines a dichlorinated imidazole core with a reactive hydroxymethyl group and a stabilizing N-methyl substituent, makes it a uniquely versatile building block for creating complex molecular architectures. The imidazole ring is a privileged scaffold in pharmacology, appearing in numerous FDA-approved drugs, and the specific substitution pattern of this molecule offers multiple avenues for synthetic diversification.[1][2] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, its strategic applications, and methods for its analytical characterization.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1000684-06-9 | , |

| Molecular Formula | C₅H₆Cl₂N₂O | |

| Molecular Weight | 181.02 g/mol | |

| Canonical SMILES | OCC1=NC(Cl)=C(Cl)N1C | |

| Storage Temperature | 2-8°C (Refrigerator) |

Strategic Synthesis Pathway

The synthesis of this compound can be logically approached via a multi-step sequence starting from the commercially available 4,5-dichloro-1H-imidazole. The described pathway ensures high regioselectivity and functional group tolerance.

Causality in Synthetic Design

-

N-Methylation (Step 1): The initial step involves the methylation of the imidazole ring. This is a critical strategic decision. The methyl group at the N-1 position prevents deprotonation in subsequent steps, which simplifies the reaction profile by eliminating potential side reactions and directs the following functionalization step exclusively to the C-2 position.[3]

-

Formylation (Step 2): Introduction of a formyl (-CHO) group at the C-2 position is achieved via a Vilsmeier-Haack type reaction. This reaction is well-suited for introducing aldehyde functionalities onto electron-rich heterocyclic systems. The pre-installed N-methyl group enhances the stability and reactivity of the imidazole ring for this transformation.

-

Reduction (Step 3): The final step is the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high chemoselectivity for aldehydes over other potential functional groups, ensuring a clean conversion to the target methanol derivative.[4]

Experimental Protocol

Step 1: Synthesis of 4,5-Dichloro-1-methyl-1H-imidazole

-

To a stirred suspension of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of 4,5-dichloro-1H-imidazole (1.0 equivalent) in THF dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.

-

Cool the mixture back to 0°C and add methyl iodide (MeI, 1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.2 equivalents) to anhydrous dimethylformamide (DMF) at 0°C. Stir for 30 minutes.

-

Add a solution of 4,5-dichloro-1-methyl-1H-imidazole (1.0 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours.

-

Cool the reaction mixture and neutralize by slow addition of an aqueous solution of sodium acetate.

-

Extract the product with diethyl ether, dry the organic phase, and concentrate to obtain the aldehyde.[4]

Step 3: Synthesis of this compound

-

Dissolve the crude 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product. Purify by column chromatography on silica gel if necessary.[4]

Reactivity and Strategic Applications in Synthesis

The unique arrangement of functional groups in this compound provides three distinct points for chemical modification, making it a powerful intermediate.

-

C4/C5 Chloro Groups: The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide array of nucleophiles (e.g., phenols, thiols, amines), enabling the synthesis of diverse libraries of substituted imidazoles. The N-methyl group is advantageous here, as it prevents competitive deprotonation and reaction at the nitrogen atom, leading to cleaner reactions and higher yields.[3]

-

C2 Hydroxymethyl Group: The primary alcohol is a versatile functional handle. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can undergo O-alkylation or esterification to attach various side chains.

-

Imidazole Core: The core ring structure is a valuable pharmacophore in its own right, known to participate in hydrogen bonding and metal coordination, which is crucial for biological activity.[5]

Role in Drug Discovery and Development

The imidazole scaffold is a cornerstone in medicinal chemistry, featured in drugs for a vast range of therapeutic areas including fungal infections, cancer, and hypertension.[2][6] this compound serves not as a final drug but as a crucial intermediate for generating novel drug candidates.

-

Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a heterocyclic core to anchor the molecule within the ATP-binding pocket of the enzyme. The imidazole ring can act as a hinge-binder, forming critical hydrogen bonds. The functional handles on this specific molecule allow medicinal chemists to build out vectors that target specific regions of the kinase, enhancing potency and selectivity.

-

Antifungal and Antiparasitic Agents: Azole-based compounds are famous for their antifungal properties. This molecule serves as a precursor for next-generation antifungal agents.[7] The dichloro substitutions can be used to modulate lipophilicity and metabolic stability, key parameters in drug design.

-

Bioisostere: The imidazole ring is often used as a bioisostere for other chemical groups like amides or guanidines, helping to improve the pharmacokinetic properties of a lead compound.[1]

Analytical Characterization

Rigorous analytical confirmation is essential for verifying the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the N-methyl protons (~3.5-4.0 ppm), a singlet for the methylene protons of the CH₂OH group (~4.5-5.0 ppm), and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Distinct signals would be present for the N-methyl carbon, the methylene carbon, and the three carbons of the imidazole ring, with the C4 and C5 carbons significantly shifted due to the attached chlorine atoms.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight. Critically, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with major peaks at M, M+2, and M+4 in an approximate 9:6:1 ratio.

-

Infrared (IR) Spectroscopy: A prominent broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching vibration of the alcohol group.

Conclusion

This compound is a strategically designed chemical intermediate with high potential for synthetic chemistry. Its defined physicochemical properties and multiple points of reactivity make it an invaluable tool for researchers and drug development professionals. The N-methyl group provides reaction control, the dichloro-substituents offer a gateway to diverse analogs via nucleophilic substitution, and the C-2 methanol group serves as a versatile handle for further elaboration. This combination of features solidifies its role as a powerful building block for the discovery of next-generation pharmaceuticals and agrochemicals.

References

-

MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of 4- and 4,5-Functionalized Imidazol-2-Ylidenes from a Single 4,5-Unsubstituted Imidazol-2-Ylidene. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][4][8]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available from: [Link]

-

ACS Publications. Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Available from: [Link]

-

MDPI. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Available from: [Link]

-

MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]

-

ResearchGate. Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Biological Significance of Imidazole-based Analogues in New Drug Development. Available from: [Link]

-

Semantic Scholar. Synthesis of Bioactive Imidazoles: A Review. Available from: [Link]

-

Cision PR Newswire. Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Available from: [Link]

- Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

Sources

- 1. mdpi.com [mdpi.com]

- 2. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royal-chem.com [royal-chem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive guide to the safe handling, storage, and disposal of (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol (CAS No. 1000684-06-9). As specific toxicological and safety data for this compound are not extensively published, this guide is built upon a foundation of chemical structure analysis, data from analogous compounds, and established principles of laboratory safety. The causality behind each recommendation is explained to ensure a self-validating system of protocols for professionals in research and development.

Section 1: Hazard Analysis and Risk Assessment

This compound is a substituted imidazole derivative.[1][2] While comprehensive hazard data for this specific molecule is limited, its structural features—a chlorinated imidazole ring and a methanol group—necessitate a conservative approach to handling.

-

Imidazole Core: The imidazole moiety itself can be corrosive and cause severe skin burns and eye damage.[3][4] Related imidazole compounds are also noted for potential reproductive toxicity.[3]

-

Chlorinated Organic Compound: Halogenated organic molecules can possess heightened biological activity and may present toxicological concerns. Structurally similar compounds, such as alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, are classified as harmful if swallowed, and capable of causing serious skin and eye irritation.[5][6]

-

Methanol Derivative: Though the methanol is part of a larger molecule, it's prudent to consider that hazardous decomposition products, such as hydrogen chloride gas and nitrogen oxides, could be liberated in a fire.[7]

Based on this structural assessment, this compound should be treated as a substance that is potentially harmful by inhalation, ingestion, and skin contact, and as a potential irritant to the skin, eyes, and respiratory system.

Summary of Key Physicochemical and Inferred Hazard Data

| Property | Value / Information | Source / Rationale |

| CAS Number | 1000684-06-9 | [1][2] |

| Molecular Formula | C₅H₆Cl₂N₂O | [1][2] |

| Molecular Weight | 181.02 g/mol | [1][2] |

| Appearance | Likely a white to off-white solid. | Inferred from similar compounds like alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol.[6] |

| Inferred Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on GHS classifications for analogous dichlorophenyl imidazole ethanol.[5] |

| Inferred Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | Based on data for imidazole hydrochloride and other analogs.[3][5][8] |

| Inferred Chronic Effects | Suspected of damaging fertility or the unborn child; may cause organ damage through prolonged exposure. | Extrapolated from data on related imidazole compounds registered with ECHA.[9] |

| Environmental Hazard | Assumed to be toxic to aquatic life with long-lasting effects. | A conservative assumption based on data for related chlorinated imidazoles.[5][9] |

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and appropriate PPE. The selection of PPE is not merely a checklist but a risk-mitigation strategy grounded in the compound's inferred hazards.

Engineering Controls

-

Chemical Fume Hood: All handling of solid (e.g., weighing) and dissolved forms of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10] The principle here is containment at the source, which is the most effective engineering control.

-

Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.[8][11] Ensure eyewash stations and safety showers are readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory for all procedures involving this compound. Proper donning and doffing procedures are critical to prevent cross-contamination.

-

Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are required.[8][12] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[13][14]

-

Hand Protection: Use chemically resistant gloves. Nitrile gloves are suitable for protection against incidental splashes.[13][15] For prolonged handling or immersion, heavier-duty gloves such as neoprene may be more appropriate. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[13]

-

Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[16] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[15]

-

Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large spill or emergency), a full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2 type) is necessary.[7] All respirator use must be in accordance with a formal respiratory protection program.

Caption: Workflow for selecting appropriate PPE.

Section 3: Storage and Chemical Compatibility

Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[10][16] Based on supplier data, refrigeration at 2-8°C is recommended.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7][16] Contact with these substances could lead to vigorous or exothermic reactions. Avoid sources of ignition, as related compounds may be flammable or form explosive dust concentrations.[16][17]

Section 4: Emergency Procedures

Pre-planning for emergencies is a critical component of laboratory safety.

First Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][8]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][18] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Spill Response Protocol

For any spill, the primary goals are to protect personnel, contain the spill, and decontaminate the area.

-

Assess the Situation: Determine the size of the spill and the immediate risks (e.g., proximity to ignition sources).

-

Evacuate and Alert: Alert personnel in the immediate area. For large spills (>1 Liter or any spill outside a fume hood), evacuate the laboratory and call emergency services.[19]

-

Don Appropriate PPE: Before cleanup, don the enhanced PPE described in Section 2.2, including respiratory protection if necessary.

-

Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[8] For liquid spills, surround the area with an absorbent material (e.g., chemical absorbent pads or socks) to prevent it from spreading.

-

Absorb and Neutralize: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

-

Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[20]

-

Decontaminate: Clean the spill area thoroughly with soap and water, followed by a final rinse.[20] Place all contaminated cleaning materials and PPE into the hazardous waste container.

-

Report: Report the incident to the laboratory supervisor and the institutional safety office.

Caption: Logical flow for responding to a chemical spill.

Section 5: Waste Disposal

All waste containing this compound, including surplus material, empty containers, and contaminated cleanup debris, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, compatible, and properly sealed container. The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[16][21]

-

Disposal: Do not dispose of this chemical down the drain or in the regular trash.[21][22] Arrange for disposal through a licensed professional waste disposal service.[7] For thermal destruction, a chemical incinerator equipped with an afterburner and scrubber is recommended to handle the halogenated components.[7]

By adhering to these rigorous guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

-

ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information. Retrieved from [Link]

-

PubChem. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. Retrieved from [Link]

-

University of Washington. (2025, February 28). Imidazole - Safety & Handling. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Imidazole. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Methanol Interim AEGL Document. Retrieved from [Link]

- Capot Chemical Co., Ltd. (2026, January 15). MSDS of (1-Methyl-1H-imidazol-4-YL)-methanol hydrochloride.

-

Pharmaffiliates. This compound. Retrieved from [Link]

-

ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. Protective Gear. Retrieved from [Link]

-

Methanex Corporation. (2017, November 22). Methanol Safety Data Sheet. Retrieved from [Link]

-

GOV.UK. Incident management: methanol. Retrieved from [Link]

-

American Chemistry Council. Protective Equipment. Retrieved from [Link]

- Environmental Health & Safety Office. (2025, January 14). Spill Control/Emergency Response.

-

Centers for Disease Control and Prevention (CDC). Methyl alcohol - IDLH. Retrieved from [Link]

-

ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

- Smolecule. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol.

-

MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

-

PubChem. (1-methyl-1H-imidazol-5-yl)methanol. Retrieved from [Link]

-

Wikipedia. Methanol toxicity. Retrieved from [Link]

-

Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

- Physikalisch-Technische Bundesanstalt.

-

PubChem. (2-Methyl-1H-imidazol-4-yl)methanol. Retrieved from [Link]

Sources

- 1. 1000684-06-9|this compound|BLDpharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. carlroth.com [carlroth.com]

- 5. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | C11H10Cl2N2O | CID 32238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. royal-chem.com [royal-chem.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

- 9. Substance Information - ECHA [echa.europa.eu]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 14. epa.gov [epa.gov]

- 15. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. faculty.washington.edu [faculty.washington.edu]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. ehs.princeton.edu [ehs.princeton.edu]

- 20. methanex.com [methanex.com]

- 21. ethz.ch [ethz.ch]

- 22. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

Unlocking the Therapeutic Potential of (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol: A Technical Guide for Innovative Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4][5] This guide focuses on a specific, yet underexplored derivative, (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol (CAS No. 1000684-06-9).[6] By dissecting its structural features and leveraging the vast knowledge surrounding substituted imidazoles, we aim to illuminate promising avenues for novel drug discovery and development. This document will serve as a technical roadmap, proposing tangible research areas and detailed experimental workflows to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Strategic Value of the Dichloro-N-methylated Imidazole Core

The subject of our investigation, this compound, possesses a unique combination of structural motifs that suggest significant potential for biological activity. The imidazole ring itself is a privileged structure, known for its ability to engage in various biological interactions.[2][3] The addition of two chlorine atoms at the 4 and 5 positions dramatically alters the electronic properties of the ring, enhancing its lipophilicity and potentially modulating its binding affinity and metabolic stability. Furthermore, the N-methylation at position 1 prevents the formation of the less reactive imidazolate anion under basic conditions, which can lead to cleaner reactions and higher yields in synthetic applications.[7] The methanol group at the 2-position provides a crucial handle for further chemical modification and derivatization.

While direct research on this compound is limited, its unmethylated counterpart, (4,5-Dichloro-1H-imidazol-2-yl)methanol, is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly antifungal and antibacterial agents.[8] This provides a strong rationale for exploring the therapeutic potential of the N-methylated derivative. The broader class of imidazole derivatives has demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor effects.[1][3]

This guide will therefore explore three primary and compelling research directions for this compound:

-

Antimicrobial Drug Development: Leveraging the known antifungal and antibacterial properties of related imidazole compounds.

-

Kinase Inhibitor Discovery: Targeting key enzymes in signaling pathways relevant to oncology and infectious diseases.

-

Antiparasitic Agent Exploration: Investigating its potential against parasites like Plasmodium falciparum and Toxoplasma gondii.

Research Area 1: Development of Novel Antimicrobial Agents

The prevalence of drug-resistant microbial infections necessitates the urgent development of new therapeutic agents. Imidazole-based compounds, such as miconazole and clotrimazole, are well-established antifungal drugs.[1][9] The structural features of this compound make it a promising scaffold for the development of next-generation antimicrobial agents.

Rationale and Mechanistic Hypothesis

Many antifungal imidazoles function by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for ergosterol biosynthesis in fungi.[9] The dichloro-substitution on the imidazole ring of our target molecule could enhance its interaction with the active site of this enzyme. The N-methyl group may also contribute to improved cellular uptake and metabolic stability.

Proposed Experimental Workflow

Caption: Proposed workflow for antimicrobial drug discovery.

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of this compound Analogs

-

Objective: To generate a library of analogs by modifying the methanol group to explore structure-activity relationships (SAR).

-

Procedure:

-

Esterification: React this compound with a series of carboxylic acids (e.g., acetic acid, benzoic acid, etc.) in the presence of a suitable catalyst (e.g., DCC/DMAP) to form the corresponding esters.

-

Etherification: Convert the methanol to its corresponding alkoxide using a strong base (e.g., NaH) and react with a variety of alkyl halides to synthesize ethers.

-

Purification: Purify all synthesized compounds using column chromatography and characterize them by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2.3.2: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compounds that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare a serial dilution of each compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, Escherichia coli).

-

Incubate the plates under appropriate conditions.

-

Determine the MIC by visual inspection or by measuring the optical density at 600 nm.

-

| Compound | MIC against C. albicans (µg/mL) | MIC against S. aureus (µg/mL) |

| This compound | To be determined | To be determined |

| Analog 1 (Acetate ester) | To be determined | To be determined |

| Analog 2 (Benzoate ester) | To be determined | To be determined |

| Analog 3 (Methyl ether) | To be determined | To be determined |

| Miconazole (Control) | Known value | Known value |

| Vancomycin (Control) | N/A | Known value |

| Table 1: Example data table for MIC screening. |

Research Area 2: Discovery of Novel Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and infectious diseases. The imidazole scaffold is a common feature in many kinase inhibitors.[10]

Rationale and Mechanistic Hypothesis

The planar structure of the imidazole ring can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The dichlorination and N-methylation of our target compound can be exploited to achieve selectivity and potency for specific kinases. For instance, inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) have shown promise as antimalarial drugs.[11]

Proposed Experimental Workflow

Caption: Workflow for the discovery of kinase inhibitors.

Detailed Experimental Protocols

Protocol 3.3.1: Synthesis of a Kinase-Focused Library

-

Objective: To synthesize a library of compounds with diverse substitutions at the 2-position to explore interactions within the kinase ATP-binding site.

-

Procedure:

-

Utilize the methanol group as a synthetic handle to introduce a variety of functionalities, including amines, amides, and substituted aromatic rings, through multi-step synthesis. For example, convert the alcohol to a tosylate, followed by nucleophilic substitution with various amines.

-

Purify and characterize all compounds as described in Protocol 2.3.1.

-

Protocol 3.3.2: In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of the synthesized compounds against a panel of kinases.

-

Procedure:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the library against a broad panel of human kinases at a single concentration (e.g., 10 µM).

-

For active compounds, perform dose-response experiments to determine the IC₅₀ value.

-

A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

| Compound | % Inhibition at 10 µM (PfPKG) | IC₅₀ (PfPKG) (µM) | % Inhibition at 10 µM (CDK2) | IC₅₀ (CDK2) (µM) |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Analog 4 (Aniline derivative) | To be determined | To be determined | To be determined | To be determined |

| Analog 5 (Piperazine derivative) | To be determined | To be determined | To be determined | To be determined |

| Staurosporine (Control) | Known value | Known value | Known value | Known value |

| Table 2: Example data table for kinase inhibition screening. |

Research Area 3: Exploration of Novel Antiparasitic Agents

Parasitic diseases, such as malaria and toxoplasmosis, affect millions of people worldwide. There is a continuous need for new drugs to combat these diseases, especially with the rise of drug resistance. Imidazole derivatives have shown promising antiparasitic activity.[12][13]

Rationale and Mechanistic Hypothesis

The mechanism of action for many antiparasitic imidazoles is not fully elucidated but is thought to involve the induction of oxidative stress in the parasite.[12] The electron-withdrawing nature of the dichloro-substituents on our target molecule could facilitate the generation of reactive oxygen species within the parasite.

Proposed Experimental Workflow

Sources

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1000684-06-9|this compound|BLDpharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (4,5-Dichloro-1H-imidazol-2-yl)methanol [myskinrecipes.com]

- 9. biolmolchem.com [biolmolchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Investigating (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol in Drug Discovery

Introduction: Unveiling the Potential of a Dichloro-Substituted Imidazole

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[2] The compound of interest, (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol, possesses several structural features that suggest significant potential for biological activity. The dichlorination of the imidazole ring can enhance its lipophilicity and modulate its electronic properties, while the N-methylation prevents the formation of the less reactive imidazolate anion, potentially leading to cleaner reactions and higher yields in synthetic applications.[3] The methanol group at the 2-position provides a handle for further chemical modification or can be involved in hydrogen bonding interactions with biological targets.

Given the known antiproliferative properties of other substituted imidazoles, this compound is a compelling candidate for screening in oncology and infectious disease research.[4] This document provides a structured guide for researchers to initiate the characterization of this compound, outlining a tiered approach from initial cytotoxicity screening to more specific enzyme inhibition assays.

Physicochemical Properties and Handling

A foundational understanding of the compound's properties is critical for accurate and reproducible assay development.

| Property | Value | Source |

| CAS Number | 1000684-06-9 | [5] |

| Molecular Formula | C₅H₆Cl₂N₂O | [5] |

| Molecular Weight | 181.02 g/mol | [5] |

| Appearance | White to off-white crystalline solid (inferred) | [6] |

| Storage | 2-8°C, desiccated | [5] |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited and should be determined empirically. |

Note on Handling: As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Due to the methanol moiety, the compound should be handled with care, avoiding inhalation and skin contact.[3] All manipulations should be performed in a well-ventilated fume hood.

Tier 1: Foundational Biological Activity Screening

The initial phase of characterization aims to establish a broad understanding of the compound's biological effects, primarily focusing on cytotoxicity and potential antimicrobial activity.

Workflow for Tier 1 Screening

Caption: Tier 1 screening workflow for this compound.

Protocol 1: General Cytotoxicity Screening using MTS Assay

This protocol is designed to assess the general cytotoxicity of the compound against a panel of human cancer cell lines. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in the culture.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear-bottom tissue culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C in a 5% CO₂ humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Tier 2: Mechanistic Exploration - Kinase Inhibitor Screening

Given that a significant number of imidazole-based compounds exhibit kinase inhibitory activity, a logical next step is to screen this compound against a panel of protein kinases.[7] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[8]

Workflow for Tier 2 Kinase Inhibition Screening

Caption: Tier 2 workflow for characterizing the compound as a potential kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9] After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, and therefore, to the kinase activity.

Materials:

-

This compound

-

Recombinant protein kinase(s) of interest

-

Kinase-specific substrate

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipette

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of a 2X kinase/substrate mixture in kinase reaction buffer.

-

Add 0.5 µL of the test compound at various concentrations (or DMSO as a vehicle control).

-

Initiate the reaction by adding 2 µL of 2.5X ATP solution. The final reaction volume is 5 µL.

-

-

Incubation:

-

Incubate the reaction at room temperature for 60 minutes.

-

-

Termination of Kinase Reaction and ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Tier 3: Cell-Based Target Engagement and Downstream Effects

Following the identification of a specific kinase target, it is crucial to validate the inhibitory activity within a cellular context. Cell-based assays provide a more physiologically relevant environment to assess compound efficacy.[10][11]

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol is used to determine if the compound inhibits the phosphorylation of a specific kinase substrate in intact cells.

Principle: Cells are treated with the compound, and then the phosphorylation status of a downstream substrate of the target kinase is assessed by Western blotting using a phospho-specific antibody. A decrease in the phosphorylation of the substrate indicates target engagement and inhibition by the compound.

Materials:

-

This compound

-

Appropriate cell line expressing the target kinase

-

Complete cell culture medium

-

6-well tissue culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific substrate and total substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of the compound (based on the IC₅₀ from the in vitro assay) for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in 100-200 µL of lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

-

Compare the normalized signals of the treated samples to the vehicle control to determine the extent of phosphorylation inhibition.

-

Conclusion and Future Directions

This guide provides a systematic and logical framework for the initial characterization of this compound. The proposed tiered approach, from broad biological screening to specific mechanistic studies, allows for an efficient evaluation of its potential as a therapeutic agent. Positive results in these assays would warrant further investigation, including structure-activity relationship (SAR) studies, lead optimization, and in vivo efficacy and toxicity studies.[2][12] The versatility of the imidazole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.

References

- Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. (2024).

- Physical Properties of Methanol. (n.d.).

- This compound. (n.d.).

- 4-Imidazolemethanol. (n.d.).

- A review for cell-based screening methods in drug discovery. (2022). Frontiers in Pharmacology.

- High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry.

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025).

- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). ACS Omega.

- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024).

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules.

- Cancer Cell-Based Assays. (n.d.).

- Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (2016). MedChemComm.

- High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020).

- Screening assays for tyrosine kinase inhibitors: A review. (2023). Journal of Pharmaceutical and Biomedical Analysis.

- Cell based assays for drug discovery. (n.d.).

- Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (2021). Molecules.

- High-throughput Enzyme Screening. (n.d.).

- Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (2017). ACS Medicinal Chemistry Letters.

- Small Molecule CRO Services for Kinase Discovery. (n.d.).

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules.

- The role of cell-based assays for drug discovery. (2024).

- High-Throughput Screening Assays. (n.d.).

- Kinase General Libraries. (n.d.).

- (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. (n.d.).

- Novel synthetic lethality-based cellular assays for cancer drug discovery. (2023).

- Kinase assays. (2020).

- Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. (2004). Bioorganic & Medicinal Chemistry Letters.

- (2-Methyl-1H-imidazol-4-yl)methanol. (n.d.).

- 1000684-06-9|this compound. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. cetinerengineering.com [cetinerengineering.com]

- 4. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. royal-chem.com [royal-chem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Studies Involving (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

A Strategic Guide to the In Vitro Characterization of (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol: An Exploratory Approach

The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antifungal, and antiviral properties. The novel compound, this compound, presents an intriguing scaffold for biological investigation. The presence of dichloro and methyl substitutions on the imidazole ring may significantly influence its physicochemical properties and, consequently, its biological activity.[1] This guide provides a structured, multi-tiered approach to the initial in vitro characterization of this compound, designed to efficiently elucidate its potential therapeutic value.

Our exploratory workflow is designed to first establish a cytotoxicity profile, a critical step for any compound with therapeutic potential. Subsequently, we will delve into tiered screening for potential anticancer, antimicrobial, and antiviral activities, informed by the known biological landscape of imidazole-based compounds.[2][3]

Tier 1: Foundational Cytotoxicity Profiling

A fundamental understanding of a compound's cytotoxicity is paramount before exploring its specific therapeutic applications. This initial screening will determine the concentration range at which this compound affects cell viability, guiding the dose selection for subsequent, more specific assays.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung carcinoma, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., Vero - monkey kidney epithelial cells) for selectivity assessment.[5]

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation:

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| HeLa | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| A549 | ... | ||

| MCF-7 | ... | ||

| Vero | ... |

Expected Outcome: This assay will provide the IC50 values of the compound against various cell lines, indicating its general cytotoxicity and potential selectivity towards cancer cells.

Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Tier 2: Screening for Specific Biological Activities

Based on the cytotoxicity profile, subsequent assays should be conducted at non-cytotoxic to moderately cytotoxic concentrations to identify specific biological activities.

A. Anticancer Activity

Given that many imidazole derivatives exhibit anticancer properties, a logical next step is to investigate the potential of this compound as an anticancer agent.[6][7]

Protocol 2: Apoptosis Induction Assay by Flow Cytometry

This assay determines if the compound induces programmed cell death (apoptosis), a common mechanism of action for anticancer drugs.

Materials:

-

Cancer cell line showing sensitivity in the MTT assay

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Expected Outcome: Quantification of apoptotic cells will indicate if the compound's cytotoxic effect is mediated through the induction of apoptosis.

B. Antimicrobial Activity

Imidazole-containing compounds are well-known for their antimicrobial properties.[8][9] Therefore, screening for activity against a panel of pathogenic bacteria and fungi is a prudent step.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound

-

96-well microtiter plates

-

Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole) as positive controls

Procedure:

-

Compound Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |

| S. aureus | ||

| E. coli | ||

| C. albicans |

C. Antiviral Activity

The broad biological activity of imidazoles also extends to antiviral effects.[12] A preliminary screening against common viruses can reveal any potential in this area.

Protocol 4: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[13][14]

Materials:

-

A host cell line susceptible to the virus of interest (e.g., Vero cells)

-

A virus known to cause CPE (e.g., Influenza virus, Herpes Simplex Virus)

-

This compound

-

Cell culture medium with reduced serum

-

A known antiviral drug as a positive control

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate to form a monolayer.

-

Compound and Virus Addition: Add serial dilutions of the compound to the wells, followed by the addition of the virus.

-

Incubation: Incubate the plates until CPE is observed in the virus control wells (untreated, infected cells).

-

CPE Assessment: The reduction in CPE in the presence of the compound is assessed visually or quantified using a cell viability assay (e.g., MTT).

-

EC50 and CC50 Determination: The 50% effective concentration (EC50) is the concentration that inhibits 50% of the viral CPE. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells. The Selectivity Index (SI = CC50/EC50) is calculated to assess the therapeutic window.[15]

Workflow for Antiviral Screening

Caption: A streamlined workflow for the in vitro screening of antiviral activity using a CPE reduction assay.

Conclusion and Future Directions

This structured guide provides a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, and then screening for anticancer, antimicrobial, and antiviral activities, researchers can efficiently identify its most promising biological properties. Positive results from these initial screens will warrant further, more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved.

References

-

Antiviral potential of Melissa officinalis extracts against influenza and emerging coronaviruses. (2025). PMC. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. (2023). PMC. Retrieved from [Link]

-

Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (n.d.). MDPI. Retrieved from [Link]

-

Design and Biological Evaluation of Novel Imidazole Compounds. (2019). Frontiers. Retrieved from [Link]

-

Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. Retrieved from [Link]

-

Phytochemicals as Antiviral Agents: Recent Updates. (2020). PMC. Retrieved from [Link]

-

Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. (2016). PMC. Retrieved from [Link]

-

Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). ResearchGate. Retrieved from [Link]

-

Imidazole: Having Versatile Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

-

Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). NIH. Retrieved from [Link]

-

Evaluation of in vitro antiviral activity in methanol extracts against in fl uenza virus type A from Korean medicinal plants. (n.d.). PubMed. Retrieved from [Link]

-

Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. (n.d.). PMC. Retrieved from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, Characterization and Study the Biological Activity for Some New Heterocyclic Derivative from 4,5-dichloro Imidazole. (2025). ResearchGate. Retrieved from [Link]

-

Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. (2025). ResearchGate. Retrieved from [Link]

-

In vitro methods for testing antiviral drugs. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025). PMC. Retrieved from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NIH. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Discovery of Novel Celastrol–Imidazole Derivatives with Anticancer Activity In Vitro and In Vivo. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023). MDPI. Retrieved from [Link]

-

Susceptibility Testing. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

-

In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. (n.d.). MDPI. Retrieved from [Link]

-

Antimicrobial and Anti-Biofilm Activities of the Methanol Extracts of Medicinal Plants against Dental Pathogens Streptococcus mutans and Candida albicans. (2017). PubMed. Retrieved from [Link]

-

Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). MDPI. Retrieved from [Link]

-

Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. (2017). ResearchGate. Retrieved from [Link]

-

In vitro antibacterial activities of methanol and aqueous leave extracts of selected medicinal plants against human pathogenic bacteria. (n.d.). PMC. Retrieved from [Link]

-

Recent advancements for the evaluation of anti-viral activities of natural products. (n.d.). PMC. Retrieved from [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. Retrieved from [Link]

-

In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. (n.d.). Bio-protocol. Retrieved from [Link]

-

In vitro antimicrobial susceptibility testing methods. (2018). Pure. Retrieved from [Link]

-

Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2024). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Early toxicity screening strategies. (2025). ResearchGate. Retrieved from [Link]

-

Antiviral effect of phytochemicals from medicinal plants: Applications and drug delivery strategies. (2019). PMC. Retrieved from [Link]

-

Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (n.d.). DergiPark. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Design and Biological Evaluation of Novel Imidazole Compounds [frontiersin.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. woah.org [woah.org]

- 12. Phytochemicals as Antiviral Agents: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Antiviral potential of Melissa officinalis extracts against influenza and emerging coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

Formulation of (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol for Biological Testing: An Application Note and Protocol

Abstract

This comprehensive guide provides a detailed framework for the formulation of (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol, a novel dichlorinated imidazole derivative, for subsequent biological evaluation. Addressing the critical need for robust and reproducible formulation strategies in early-stage drug discovery, this document outlines a systematic approach to pre-formulation characterization, vehicle selection, and the preparation of formulations suitable for both in vitro and in vivo testing. By integrating established principles of pharmaceutical science with practical, step-by-step protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals working with this and structurally related compounds. The causality behind experimental choices is emphasized to empower the end-user with the ability to adapt these protocols to their specific experimental needs, ensuring the generation of reliable and meaningful biological data.

Introduction: The Critical Role of Formulation in Preclinical Research

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, many of which can be mitigated by a thorough understanding and application of formulation science. Over 90% of marketed drugs are small molecules, and their successful development is heavily reliant on appropriate formulation to ensure optimal delivery to the biological target.[1] The biological activity of a compound can be significantly masked or misrepresented by poor solubility, instability, or inappropriate vehicle selection. This is particularly crucial for heterocyclic compounds like this compound, as the imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[2] Therefore, a well-defined formulation strategy is not merely a preparatory step but a foundational component of rigorous biological testing.

This guide provides a comprehensive approach to developing formulations for this compound, starting from its basic physicochemical characterization to the preparation of dosing solutions for animal studies.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation development strategy.

| Property | Value | Source |

| CAS Number | 1000684-06-9 | Pharmaffiliates |

| Molecular Formula | C₅H₆Cl₂N₂O | Pharmaffiliates |

| Molecular Weight | 181.02 g/mol | Pharmaffiliates |

| Inferred Lipophilicity (logP) | Based on related structures, the logP is likely to be in the range of 1.0-2.0, suggesting moderate lipophilicity. | Cheméo[3] |

| Predicted Water Solubility | The predicted log(water solubility) of a similar compound, 4,5-dichloro-2-methylimidazole, is -2.30 mol/L, indicating low aqueous solubility. | Cheméo[3] |

Structural Features and Their Implications for Formulation:

-

Imidazole Core: The imidazole ring contains both a weakly acidic N-H proton and a basic sp2-hybridized nitrogen atom, making the molecule's ionization state pH-dependent. This is a critical consideration for aqueous formulations.

-

Dichloro Substitution: The two chlorine atoms on the imidazole ring increase the molecule's lipophilicity and molecular weight, which is likely to decrease its aqueous solubility compared to the parent imidazole structure.

-

Methanol Group: The hydroxyl group (-CH₂OH) can participate in hydrogen bonding, which may slightly improve solubility in polar solvents.

Pre-Formulation Studies: Building the Foundation for Success

Pre-formulation studies are the systematic characterization of a drug candidate's physical and chemical properties. These studies provide the necessary data to develop a stable, safe, and effective formulation.

Solubility Determination: The "Like Dissolves Like" Principle in Practice

Determining the solubility of this compound in a range of pharmaceutically acceptable solvents is the most critical pre-formulation step. The choice of solvents for this screening should cover a spectrum of polarities.[4][5]

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This method is a gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

A selection of solvents (see Table 2)

-

Glass vials with PTFE-lined caps

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in a sealed glass vial. A visual excess of solid should be present.

-

Place the vials in a constant temperature shaker bath, typically at 25°C and 37°C, to assess the effect of temperature on solubility.

-

Agitate the mixtures for 24 to 72 hours to ensure equilibrium is reached.[6]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the withdrawn sample to remove any remaining undissolved solid.

-

Dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or µg/mL.

-

Table 2: Suggested Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Aqueous Buffers | pH 4.0, 7.4, 9.0 | To assess pH-dependent solubility. |

| Polar Protic Solvents | Ethanol, Propylene Glycol | Commonly used as co-solvents in formulations. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High solubilizing capacity, often used for in vitro stock solutions. |

| Non-Polar Solvents | Miglyol 812, Corn Oil | Relevant for lipid-based formulations for in vivo studies. |

| Surfactant Solutions | 1% Tween® 80 in water, 2% Solutol® HS 15 in water | To evaluate the potential for micellar solubilization. |

Stability Assessment: Ensuring Compound Integrity

Forced degradation studies are essential to identify the potential degradation pathways of a new chemical entity and to develop stability-indicating analytical methods.[7][8][9]

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Procedure:

-

Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[2]

-

Characterize the degradation products using techniques like LC-MS to elucidate the degradation pathways.